molecular formula C5H9ClN4O2 B3004765 2-(2-Nitro-1h-imidazol-1-yl)ethanamine hydrochloride CAS No. 116989-51-6

2-(2-Nitro-1h-imidazol-1-yl)ethanamine hydrochloride

Cat. No.: B3004765
CAS No.: 116989-51-6
M. Wt: 192.6
InChI Key: UNLRFFXZTJXMPL-UHFFFAOYSA-N
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Description

2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C5H9ClN4O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms.

Scientific Research Applications

2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride has several scientific research applications:

Safety and Hazards

The safety information for 2-(2-Nitro-1h-imidazol-1-yl)ethanamine hydrochloride indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of water (P302+P352) .

Future Directions

The future directions for 2-(2-Nitro-1h-imidazol-1-yl)ethanamine hydrochloride and similar compounds could involve further exploration of their therapeutic potential. Given the broad range of biological activities demonstrated by imidazole derivatives, these compounds could play a significant role in the development of new drugs .

Preparation Methods

The synthesis of 2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride typically involves the nitration of imidazole derivatives followed by amination. One common method involves the reaction of 2-nitroimidazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial production methods may involve large-scale nitration and amination processes, with careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed .

Mechanism of Action

The mechanism of action of 2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride involves its interaction with cellular components. The nitro group can undergo reduction within the cell, leading to the formation of reactive intermediates that can damage cellular structures and inhibit essential biological processes. This

Properties

IUPAC Name

2-(2-nitroimidazol-1-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2.ClH/c6-1-3-8-4-2-7-5(8)9(10)11;/h2,4H,1,3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLRFFXZTJXMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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